N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-23(18-11-13-21(14-12-18)27(29)30)24-15-19-16-26(20-9-5-2-6-10-20)25-22(19)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJAREDPLUWCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The electron-rich pyrazole ring undergoes regioselective electrophilic substitution. Key reactions include:
a. Halogenation
Bromination occurs at the C-5 position under mild conditions (Br₂/CHCl₃, 0–5°C), preserving the nitro group:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide | Br₂ (1 eq), CHCl₃, 0°C | 5-Bromo derivative | 78 |
Mechanism: Electrophilic bromine attacks the C-5 position stabilized by resonance from the adjacent methylene linker .
b. Nitration
Directed nitration (HNO₃/H₂SO₄, 50°C) occurs at the para position relative to the pyrazole’s N-1 phenyl group:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | HNO₃ (fuming), H₂SO₄ | 4-Nitro-1,3-diphenylpyrazole derivative | 65 |
Reduction of the Nitro Group
The 4-nitrobenzamide moiety is reduced to an amine using catalytic hydrogenation (H₂/Pd-C, EtOH):
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | H₂ (50 psi), Pd-C, EtOH, 25°C | 4-Aminobenzamide analog | 92 |
Applications: The resulting amine serves as a precursor for diazonium salt formation or further acylations .
Condensation Reactions
The methylene bridge (-CH₂-) participates in Knoevenagel condensations with aldehydes (e.g., benzaldehyde, p-nitrobenzaldehyde):
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | Benzaldehyde, piperidine, EtOH, reflux | α,β-Unsaturated ketone derivative | 84 |
Mechanism: Base-catalyzed deprotonation of the methylene group followed by nucleophilic attack on the aldehyde .
Cyclization Reactions
Reaction with hydrazine (NH₂NH₂) induces cyclization to form triazolo[1,5-a]pyridine derivatives:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | NH₂NH₂, EtOH, 80°C | Triazolo[1,5-a]pyridine fused system | 73 |
Key observation: The reaction proceeds via intramolecular nucleophilic attack by hydrazine on the carbonyl group .
Cross-Coupling Reactions
The aryl groups participate in Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O):
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-Bromo derivative | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl-substituted pyrazole | 89 |
Optimization note: Yields improve with microwave irradiation (150°C, 10 min) .
Hydrolysis of the Amide Bond
Acidic hydrolysis (HCl, reflux) cleaves the amide bond to regenerate 4-nitrobenzoic acid:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | 6M HCl, reflux, 6h | 4-Nitrobenzoic acid + pyrazole amine | 95 |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces nitro-to-nitrito rearrangement:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | UV, CH₃CN, 24h | 4-Nitrito isomer | 68 |
Mechanistic insight: The reaction proceeds via a radical intermediate stabilized by the pyrazole ring .
Grignard Additions
The amide carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | MeMgBr, THF, 0°C | N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxy(methyl)benzamide | 81 |
Scientific Research Applications
Pharmaceutical Research
Antitumor Activity
Research has demonstrated that compounds containing the pyrazole ring, including N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide, exhibit notable antitumor properties. A study indicated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways related to cancer progression .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Analgesic Effects
The analgesic potential of this compound has been explored in experimental models. Results indicated that it could effectively reduce pain responses in animal models, which positions it as a candidate for further development as a non-opioid pain management option .
Agricultural Science
Pesticidal Activity
this compound has shown promise as a pesticide. Studies have revealed that it possesses insecticidal properties against common agricultural pests. The mode of action appears to be linked to the disruption of neurophysiological functions in insects, leading to their mortality .
Herbicidal Applications
In addition to its insecticidal properties, this compound has also been evaluated for herbicidal activity against various weed species. It inhibits specific biochemical pathways essential for plant growth, making it a candidate for developing new herbicides that can help manage resistant weed populations .
Material Development
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength in polymers used for various applications, including coatings and composites .
Nanotechnology Applications
Recent advancements have seen this compound being utilized in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery, which is crucial in cancer therapy and other medical applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide: Lacks the nitro group, which may result in different biological activities.
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzamide: Features a methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is unique due to the presence of both the pyrazole and nitrobenzamide moieties, which confer distinct chemical and biological properties. The nitro group enhances its potential for undergoing various chemical transformations, while the pyrazole ring contributes to its biological activity .
Biological Activity
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, including molecular docking studies, in vitro assays, and structure-activity relationship (SAR) analyses, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H16N4O2
- Molecular Weight : 312.34 g/mol
The structure features a pyrazole ring substituted with phenyl groups and a nitrobenzamide moiety, which is believed to contribute to its biological properties.
Antioxidant and Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations have shown that these compounds can interact favorably with various biological targets involved in oxidative stress and inflammation pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with metabolic disorders. Particularly, studies have demonstrated its inhibitory effects on:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced postprandial glucose levels, making it a target for antidiabetic therapies .
- α-amylase : Similar to α-glucosidase, α-amylase inhibition has implications for diabetes management by slowing carbohydrate digestion .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that the presence of both electron-withdrawing (e.g., nitro group) and electron-donating groups (e.g., methyl groups) on the phenyl rings significantly influences the biological activity of the compound. For instance:
- Compounds with a 2-methyl-5-nitro substitution pattern exhibited enhanced inhibitory activity against α-glucosidase compared to others .
The following table summarizes key derivatives and their respective activities:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 5o | 2-CH₃, 5-NO₂ | Strong α-glucosidase inhibitor |
| M1 | F, NO₂ | Moderate anti-inflammatory |
| M2 | NO₂, F | Antioxidant activity |
| M3 | CH₃, NO₂ | Weak α-amylase inhibitor |
In Vitro Studies
In vitro assays conducted on various cell lines have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. For example:
- Colorectal Cancer Cells : The compound showed significant anti-proliferative activity in both vitro and in vivo models .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. The results indicated that the compound forms stable complexes with active site residues through hydrogen bonding and hydrophobic interactions .
Q & A
Q. Key Steps :
- Reagent Ratios : 1:1 molar ratio of amine to acyl chloride.
- Purification : Acid/base washes (HCl, Na₂CO₃) followed by chromatography.
- Yield Optimization : Excess base (1.5 mmol trimethylamine) ensures complete deprotonation of the amine .
How can X-ray crystallography determine the molecular structure of this compound?
Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:
Crystal Growth : Slow evaporation of a saturated DCM/hexane solution.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
Structure Solution : Employ SHELXS for phase determination and SHELXL for refinement.
Validation : Check for disorder (common in nitro groups) using ORTEP-3 for graphical representation .
Q. Critical Parameters :
- Resolution : Aim for <1.0 Å to resolve nitro group geometry.
- Thermal Parameters : Validate anisotropic displacement for heavy atoms.
What spectroscopic techniques confirm the identity and purity of this compound?
Q. Basic
- 1H/13C NMR : Identify protons on the pyrazole (δ 7.5–8.5 ppm) and nitrobenzamide (δ 8.2 ppm for aromatic protons). Coupling constants (e.g., J = 8.7 Hz) confirm substituent positions .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ ions (e.g., m/z 439.1 for C₂₃H₁₈N₄O₃). Fragmentation pathways (e.g., cleavage of the amide bond) validate connectivity .
- UV-Vis : λmax ~300 nm (π→π* transitions in nitrobenzamide) .
How to resolve contradictions in NMR data for structurally similar compounds?
Q. Advanced
- Deuterated Solvents : Use DMSO-d₆ to avoid solvent interference in aromatic regions.
- 2D NMR : HSQC and HMBC correlate 1H-13C signals, resolving overlapping peaks (e.g., distinguishing pyrazole C4-methyl from benzamide protons) .
- Variable Temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., hindered rotation of the nitro group) .
What strategies optimize reaction yields during synthesis?
Q. Advanced
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation.
- Stoichiometry : 10% excess of acyl chloride minimizes unreacted amine.
- Reflux Conditions : Heating at 60°C for 6 hours improves kinetics (evidenced in pyrazole derivatives) .
What are common impurities in synthesis, and how are they mitigated?
Q. Basic
- Unreacted Amine/Acyl Chloride : Remove via acid (HCl) and base (Na₂CO₃) washes.
- Byproducts : Hydrolysis of acyl chloride to carboxylic acid—suppressed by anhydrous conditions.
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
Substituent Variation : Replace nitro with cyano or methoxy groups to assess electronic effects.
Biological Assays : Test against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity.
Docking Studies : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) based on pyrazole and benzamide motifs .
What computational methods predict the compound’s biological targets?
Q. Advanced
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify kinase inhibitors.
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., 20 ns simulations in GROMACS).
- ADMET Prediction : SwissADME evaluates bioavailability and blood-brain barrier penetration .
How stable is this compound under varying storage conditions?
Q. Basic
- Thermal Stability : TGA shows decomposition >200°C. Store at 4°C in amber vials.
- Photostability : Nitro groups are light-sensitive—avoid prolonged UV exposure.
- pH Stability : Stable in neutral buffers (pH 6–8); hydrolyzes in strong acids/bases .
How to interpret mass spectrometry fragmentation patterns?
Q. Advanced
- Fragmentation Pathways :
- Pathway 1 : Amide bond cleavage yields m/z 167 (4-nitrobenzamidic cation).
- Pathway 2 : α-C bond cleavage produces m/z 139 (3-chlorophenethyl cation).
- ESI-MS Artifacts : Adducts (e.g., [M+Na]+) require high-resolution MS for accurate assignment.
- Radical Loss : NO• elimination (m/z -30) confirms nitro group presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
